1,1-Dioxidotetrahydrothiophen-3-yl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiolane ring with a dioxo substitution and a diphenyl phosphate group, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE typically involves the reaction of thiolane derivatives with diphenyl phosphate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The thiolane ring and diphenyl phosphate group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted thiolane and phosphate compounds.
Scientific Research Applications
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Uniqueness
11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE stands out due to its unique combination of a thiolane ring with a dioxo substitution and a diphenyl phosphate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17O6PS |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) diphenyl phosphate |
InChI |
InChI=1S/C16H17O6PS/c17-23(20-14-7-3-1-4-8-14,21-15-9-5-2-6-10-15)22-16-11-12-24(18,19)13-16/h1-10,16H,11-13H2 |
InChI Key |
DPFVSVOPPSKBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.